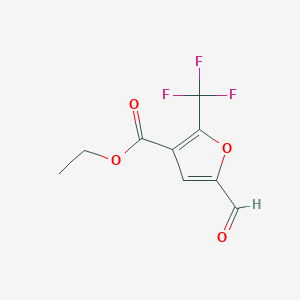
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is an organic compound with the molecular formula C9H7F3O4 It is a derivative of furoic acid, characterized by the presence of a formyl group at the 5-position and a trifluoromethyl group at the 2-position, with an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate typically involves the esterification of 3-furoic acid derivatives. One common method is the reaction of 3-furoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Furoic acid, 5-carboxy-2-trifluoromethyl-, ethyl ester
Reduction: 3-Furoic acid, 5-hydroxymethyl-2-trifluoromethyl-, ethyl ester
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable tool in drug design and development, as it can modulate the activity of target enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Furoic acid, 5-formyl-2-methyl-, ethyl ester
- 3-Furoic acid, 5-formyl-2-chloromethyl-, ethyl ester
- 3-Furoic acid, 5-formyl-2-bromomethyl-, ethyl ester
Uniqueness
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its potential as a pharmacologically active compound compared to its non-fluorinated analogs.
Propiedades
Número CAS |
17515-79-6 |
|---|---|
Fórmula molecular |
C9H7F3O4 |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
ethyl 5-formyl-2-(trifluoromethyl)furan-3-carboxylate |
InChI |
InChI=1S/C9H7F3O4/c1-2-15-8(14)6-3-5(4-13)16-7(6)9(10,11)12/h3-4H,2H2,1H3 |
Clave InChI |
GGAGOWASDNUXJD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
SMILES canónico |
CCOC(=O)C1=C(OC(=C1)C=O)C(F)(F)F |
Key on ui other cas no. |
17515-79-6 |
Sinónimos |
3-Furoic acid, 5-formyl-2-trifluoromethyl, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















